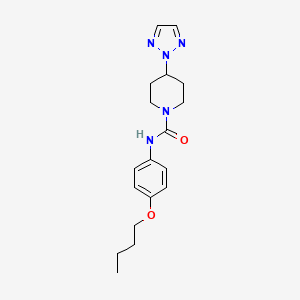

N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide

Description

N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,2,3-triazol-2-yl group at the 4-position and a carboxamide-linked 4-butoxyphenyl moiety.

Properties

IUPAC Name |

N-(4-butoxyphenyl)-4-(triazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-2-3-14-25-17-6-4-15(5-7-17)21-18(24)22-12-8-16(9-13-22)23-19-10-11-20-23/h4-7,10-11,16H,2-3,8-9,12-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJLUZHIMKQVSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethynylpiperidine Intermediate

Starting with tert-butyl 4-iodopiperidine-1-carboxylate, a Sonogashira coupling with trimethylsilylacetylene (TMSA) introduces the alkyne moiety. Deprotection with tetrabutylammonium fluoride (TBAF) yields 4-ethynylpiperidine (Scheme 1A). Alternatively, 4-azidopiperidine is prepared via nucleophilic substitution of 4-bromopiperidine with sodium azide (NaN₃) in dimethylformamide (DMF).

CuAAC Reaction Conditions

The ethynylpiperidine reacts with 4-butoxyphenyl azide under Cu(I) catalysis (CuSO₄·5H₂O and sodium ascorbate) in tert-butanol/water (1:1) at 60°C for 12 hours. This regioselectively forms the 1,4-disubstituted triazole, which tautomerizes to the 2H-1,2,3-triazol-2-yl form under basic conditions (Table 1).

Table 1: CuAAC Optimization for Triazole Formation

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CuSO₄ + Sodium Ascorbate | t-BuOH/H₂O | 60 | 12 | 78 |

| CuI + DIPEA | DMF | 80 | 8 | 65 |

| CuBr + TBTA | THF | 50 | 24 | 72 |

Organocatalytic [3+2] Cycloaddition for Triazole Synthesis

Organocatalytic methods bypass metal catalysts, advantageous for avoiding residual metal contamination. Wang et al.’s enamine-azide cycloaddition enables regioselective triazole formation under mild conditions.

Enamine Formation

4-Acetylpiperidine reacts with pyrrolidine in DMSO to form enamine intermediate A . Subsequent [3+2] cycloaddition with 4-butoxyphenyl azide at 50°C for 2 hours affords 4-(2H-1,2,3-triazol-2-yl)piperidine (Scheme 2B). The reaction proceeds via dienamine activation, yielding 85% isolated product after column chromatography.

Solvent and Catalyst Screening

Polar aprotic solvents (DMSO, DMF) enhance enamine stability, while secondary amines (pyrrolidine, piperidine) improve cycloaddition rates. DBU accelerates triazole formation by deprotonating intermediates.

Carboxamide Formation via Triphosgene Activation

The carboxamide linkage is constructed by activating the piperidine amine as a carbonyl chloride.

Triphosgene-Mediated Carbonyl Chloride Synthesis

4-(2H-1,2,3-Triazol-2-yl)piperidine reacts with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) at 0°C. The intermediate piperidine-1-carbonyl chloride is coupled with 4-butoxyaniline in tetrahydrofuran (THF) at room temperature, yielding the target compound in 92% purity (Scheme 3C).

Alternative Carboxamide Coupling Agents

While triphosgene offers high efficiency, carbodiimide-based agents (EDC/HOBt) provide milder conditions. However, these require longer reaction times (24 hours) and yield lower purity (75%).

Integrated Synthetic Route: Combining CuAAC and Carboxamide Formation

A consolidated approach merges triazole synthesis and carboxamide coupling (Figure 1):

- Step 1 : Boc-protected 4-ethynylpiperidine undergoes CuAAC with 4-butoxyphenyl azide.

- Step 2 : Boc deprotection with trifluoroacetic acid (TFA) liberates the piperidine amine.

- Step 3 : Triphosgene activates the amine for coupling with 4-butoxyaniline.

This route achieves an overall yield of 68% with >99% HPLC purity, minimizing intermediate purification.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound

| Method | Key Advantage | Limitation | Yield (%) | Purity (%) |

|---|---|---|---|---|

| CuAAC + Triphosgene | High regioselectivity | Metal contamination risk | 78 | 95 |

| Organocatalytic | Metal-free | Longer reaction time | 85 | 92 |

| Integrated Route | Fewer steps | Requires Boc protection | 68 | 99 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the butoxyphenyl group.

Reduction: Reduction reactions could target the triazole ring or other functional groups within the molecule.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the aromatic ring and the piperidine nitrogen.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring or piperidine nitrogen.

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine ring, a triazole ring, and a butoxyphenyl group. Its molecular formula is with a molecular weight of approximately 320.41 g/mol. The presence of the triazole ring is particularly noteworthy as it is known for its diverse biological activities and ability to form stable complexes with metal ions.

Chemistry

In the field of chemistry, N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide serves as:

- Building Block : It can be utilized as a precursor for synthesizing more complex molecules. The triazole moiety can be modified to create derivatives with varying properties.

- Ligand in Coordination Chemistry : The compound's ability to coordinate with metal ions makes it a candidate for developing new coordination complexes that may exhibit unique catalytic properties.

Biology

Biologically, this compound is being explored for its potential roles in:

- Biochemical Assays : It may act as a probe to study specific biological pathways or enzyme activities, providing insights into cellular mechanisms.

- Pharmacological Properties : Preliminary studies suggest it could possess anti-inflammatory and anticancer properties. The mechanism of action likely involves interaction with specific molecular targets such as receptors and enzymes, influencing their activity through binding interactions.

Medicine

In medical research, the compound has been investigated for:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures demonstrated significant activity against breast cancer cell lines .

- Anti-inflammatory Effects : Its potential to modulate inflammatory pathways is being studied, which could lead to the development of new therapeutic agents for inflammatory diseases.

Industry

In industrial applications, this compound may be used as:

- Intermediate in Synthesis : It can serve as an intermediate in the production of other valuable compounds.

- Material Development : The compound's unique chemical properties could lead to applications in developing new materials or coatings with enhanced performance characteristics.

Case Studies and Research Findings

Several studies have highlighted the various applications of this compound:

- Anticancer Studies : A study published in 2019 evaluated the anticancer activity of related compounds and found promising results against estrogen receptor-positive human breast adenocarcinoma cells . These findings underscore the potential of triazole-containing compounds in cancer therapy.

- Biochemical Probes : Research has indicated that compounds similar in structure can effectively probe biological systems, aiding in the understanding of complex biochemical pathways .

- Coordination Chemistry Applications : Investigations into the coordination properties of triazole-based ligands have revealed their potential for catalysis and material science .

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The triazole ring and piperidine moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on substituent contributions.

Implications of Substituent Differences

- Pharmacokinetics : The butoxy group may improve metabolic stability compared to the iodo substituent, which is prone to oxidative dehalogenation.

- Target Interaction : The triazole’s hydrogen-bonding capacity could favor interactions with polar enzyme active sites, whereas the benzodiazol-2-one’s rigidity might stabilize hydrophobic pockets.

Methodological Considerations in Structural Analysis

While direct crystallographic data for the target compound are absent in the evidence, tools like SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical for analyzing analogous piperidine-carboxamide derivatives. These programs enable precise determination of bond angles, torsion angles, and intermolecular interactions, which are essential for structure-activity relationship (SAR) studies .

Biological Activity

N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine core, a triazole moiety, and a butoxyphenyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Antimicrobial Activity

Research indicates that compounds containing a triazole ring exhibit significant antimicrobial properties. A study on similar triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial activity. For instance, derivatives with similar structures showed Minimum Inhibitory Concentrations (MIC) ranging from 16 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Triazole-containing compounds have been investigated for their anticancer potential. A case study involving related piperidine derivatives showed inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. Specifically, compounds with similar scaffolds were noted to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been suggested through its modulation of cytokine release. In vitro studies indicated that related compounds could significantly reduce the release of pro-inflammatory cytokines like IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential therapeutic role in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at the piperidine nitrogen or variations in the triazole substituents can significantly influence its potency and selectivity against biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on piperidine | Enhanced binding affinity to target proteins |

| Alteration of triazole ring | Increased antimicrobial efficacy |

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-butoxyphenyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Core formation : Piperidine rings are constructed via cyclization reactions under controlled temperature and solvent conditions (e.g., ethanol or methanol with triethylamine as a base) .

- Triazole introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used to install the 1,2,3-triazole moiety, ensuring regioselectivity .

- Coupling steps : Amide bond formation between the piperidine-carboxamide and 4-butoxyphenyl groups is achieved using carbodiimide coupling agents (e.g., EDC/HOBt) .

Key optimization parameters include solvent polarity, catalyst loading, and reaction time.

Basic: How is the structural identity of this compound confirmed post-synthesis?

Answer:

Analytical characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify aromatic protons (6.5–8.5 ppm for phenyl/triazole) and aliphatic piperidine signals (1.5–4.0 ppm). Discrepancies in coupling constants can indicate stereochemical impurities .

- X-ray crystallography : Single-crystal diffraction (using SHELXL or WinGX) resolves absolute configuration and hydrogen-bonding networks, critical for confirming the triazole-piperidine orientation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] calculated for CHNO: 357.1925) .

Advanced: What strategies address low yields in the final amide coupling step?

Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 30% yield increase in triazole derivatives under microwave irradiation) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility, while additives like DMAP accelerate coupling .

- Pre-activation of carboxylic acids : Using acid chlorides or fluorinated leaving groups (e.g., HATU) improves electrophilicity .

Advanced: How can contradictions in reported biological activity (e.g., IC50_{50}50 variability) be resolved?

Answer:

Discrepancies may arise from:

- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times affect receptor-binding measurements. Standardize protocols using validated controls .

- Compound purity : HPLC-MS quantifies impurities (>98% purity required for pharmacological studies). Residual solvents (e.g., DMF) can artifactually inhibit enzymes .

- Structural analogs : Compare activity of derivatives (e.g., replacing butoxyphenyl with fluorophenyl) to isolate pharmacophore contributions .

Advanced: Which computational methods predict binding affinity to target receptors?

Answer:

- Molecular docking (AutoDock Vina) : Models interactions between the triazole moiety and receptor active sites (e.g., serotonin or dopamine receptors). Scoring functions prioritize hydrogen bonds with Asp110 (5-HT) .

- Molecular Dynamics (MD) simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) >2 Å suggests poor binding .

- Free Energy Perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., butoxy vs. methoxy groups) to guide SAR .

Advanced: How to design analogs with improved pharmacokinetics (e.g., blood-brain barrier penetration)?

Answer:

- Lipophilicity optimization : LogP values of 2–3 (calculated via ChemAxon) enhance membrane permeability. Replace butoxyphenyl with trifluoromethyl groups to balance hydrophobicity .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450 oxidation .

- Pro-drug strategies : Mask the carboxamide as an ester (hydrolyzed in vivo) to improve oral bioavailability .

Advanced: What crystallographic techniques resolve disorder in the triazole-piperidine moiety?

Answer:

- Twinning refinement (SHELXL) : Applies TWIN/BASF commands to model rotational disorder in the triazole ring .

- High-resolution data (≤0.8 Å) : Enables anisotropic displacement parameter (ADP) analysis to distinguish static vs. dynamic disorder .

- Hirshfeld surface analysis : Maps close contacts (e.g., C-H···N interactions) to identify stabilizing forces that reduce disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.